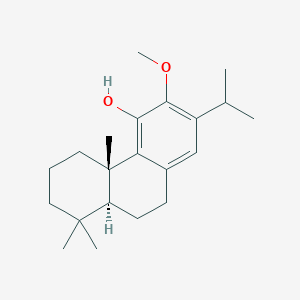

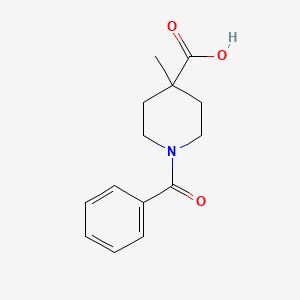

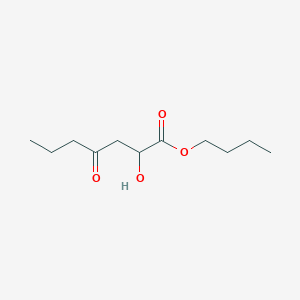

(R)-N-(1-Phenylethyl)but-3-EN-1-amine

Descripción general

Descripción

(R)-N-(1-Phenylethyl)but-3-EN-1-amine is a chiral amine compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and other organic molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and characterization.

Synthesis Analysis

The first paper discusses the synthesis of a related compound, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is an intermediate in the preparation of an antibiotic . The synthesis involves an asymmetric Michael addition and a stereoselective alkylation. Although the target compound is different, the methods described could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to suit the specific structure of the target molecule.

Molecular Structure Analysis

The second paper provides information on the crystal structures of rhodium(III) complexes with N-substituted α-amine oxime ligands . One of the ligands, 3-[N-(2-phenylethyl)amino]-3-methyl-2-butanone oxime (PhetAO), shares a structural motif with this compound, specifically the N-(1-phenylethyl)amino group. The characterization of these ligands and their complexes by proton NMR and single-crystal X-ray diffraction offers valuable data that could be used to infer the molecular structure and conformation of this compound.

Chemical Reactions Analysis

The synthesis routes described in the first paper involve key steps that could be relevant for the chemical reactions of this compound . The asymmetric Michael addition and stereoselective alkylation are types of reactions that could be employed in the functionalization of the compound or in the formation of its derivatives. The reactivity of the compound could be further explored by examining similar reactions in the literature and applying this knowledge to predict possible reactions involving this compound.

Physical and Chemical Properties Analysis

Although the papers do not directly discuss the physical and chemical properties of this compound, the methods used for characterizing the related compounds, such as NMR spectroscopy and X-ray diffraction, are standard techniques that can be applied to determine its properties . These techniques can provide information on the compound's purity, stereochemistry, and molecular geometry, which are essential for understanding its behavior in chemical reactions and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity in Organometallic Chemistry

- Research Context : A study focused on synthesizing and reacting an optically active endo five-membered ortho-cyclopalladated imine with carbon monoxide. This process involved (R)-1-Phenylethyl-benzylidene-amine, which is related to your compound of interest, demonstrating applications in organometallic chemistry and catalysis (Albert et al., 2007).

Coordination Chemistry and Crystal Structures

- Research Focus : The coordination of the compound with zinc(II) perchlorate was explored. The study elucidated the crystal structure of the resulting complex, providing insights into coordination chemistry and molecular geometry (Nguyen & Jeong, 2010).

Asymmetric Synthesis of Amino Acids

- Application in Biochemistry : A protocol using microwave irradiation for the condensation reaction between acetophenone and α-phenylethylamine was developed. This method is significant for the asymmetric synthesis of biologically relevant α-substituted-β-amino acids, demonstrating the compound's role in biochemistry and organic synthesis (Guzmán-Mejía et al., 2007).

Chirality Recognition in NMR Analysis

- Analytical Chemistry Application : The compound was used as a chirality recognizing reagent for determining the enantiomeric purity of chiral amines via NMR. This highlights its application in analytical chemistry, particularly in stereochemical analysis (Ju et al., 2000).

Catalysis and Ligand Synthesis

- Research in Catalysis : The synthesis of phosphoramidite ligands involving the compound was studied, indicating its relevance in catalytic processes and ligand synthesis in organic chemistry (Smith et al., 2008).

Propiedades

IUPAC Name |

N-[(1R)-1-phenylethyl]but-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h3,5-9,11,13H,1,4,10H2,2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQDWPXPKVWDGU-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)

![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)

![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)

![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)

![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)

![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)